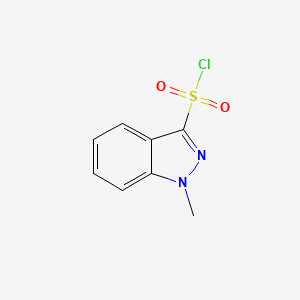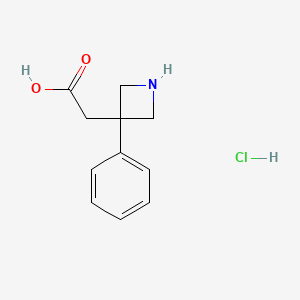
N,N-Dimethylazetidine-3-sulfonamide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylazetidine-3-sulfonamide hydrochloride: This compound is characterized by its molecular formula C5H13ClN2O2S and a molecular weight of 200.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N-Dimethylazetidine-3-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic routes and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and specific solvents to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: : In industrial settings, the production of N,N-Dimethylazetidine-3-sulfonamide hydrochloride may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available low-cost commodity chemicals .
Chemical Reactions Analysis
Types of Reactions: : N,N-Dimethylazetidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonamide functional group, which is reactive under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions of N,N-Dimethylazetidine-3-sulfonamide hydrochloride include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: : The major products formed from the reactions of N,N-Dimethylazetidine-3-sulfonamide hydrochloride depend on the type of reaction. For example, oxidation reactions may yield sulfonic acids, while substitution reactions may produce various substituted sulfonamides .
Scientific Research Applications
N,N-Dimethylazetidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N-Dimethylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide functional group is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Sulfenamides
- Sulfinamides
- Sulfonamides
Comparison: : N,N-Dimethylazetidine-3-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the dimethyl substitution on the nitrogen atom . This distinguishes it from other sulfonamide compounds, which may have different substituents or ring structures .
Properties
Molecular Formula |
C5H13ClN2O2S |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
N,N-dimethylazetidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-7(2)10(8,9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |
InChI Key |
TYWCWSJNYABTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)

![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)




![Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)

![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)


